N-(4-iodophenyl)-4-(morpholin-4-ylmethyl)benzamide
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Overview
Description
N-(4-iodophenyl)-4-(morpholin-4-ylmethyl)benzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an iodophenyl group, a morpholinylmethyl group, and a benzamide moiety, which contribute to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-4-(morpholin-4-ylmethyl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the iodophenyl intermediate: This step involves the iodination of a phenyl ring using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Attachment of the morpholinylmethyl group: The iodophenyl intermediate is then reacted with morpholine and formaldehyde under basic conditions to introduce the morpholinylmethyl group.
Formation of the benzamide moiety: Finally, the compound is synthesized by reacting the intermediate with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)-4-(morpholin-4-ylmethyl)benzamide undergoes various types of chemical reactions, including:
Substitution reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, particularly involving the morpholinylmethyl group.
Hydrolysis: The benzamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution reactions: Products depend on the nucleophile used, such as azides, nitriles, or substituted amines.
Oxidation and reduction: Products include oxidized or reduced forms of the morpholinylmethyl group.
Hydrolysis: Major products are the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(4-iodophenyl)-4-(morpholin-4-ylmethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-4-(morpholin-4-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting various cellular processes. For example, it may inhibit certain kinases or interact with receptor proteins, leading to downstream effects on cell signaling and function.
Comparison with Similar Compounds
N-(4-iodophenyl)-4-(morpholin-4-ylmethyl)benzamide can be compared with other similar compounds, such as:
N-(4-bromophenyl)-4-(morpholin-4-ylmethyl)benzamide: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.
N-(4-chlorophenyl)-4-(morpholin-4-ylmethyl)benzamide:
N-(4-fluorophenyl)-4-(morpholin-4-ylmethyl)benzamide: Features a fluorine atom, resulting in unique interactions and stability.
The uniqueness of this compound lies in its iodophenyl group, which imparts distinct reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
N-(4-iodophenyl)-4-(morpholin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IN2O2/c19-16-5-7-17(8-6-16)20-18(22)15-3-1-14(2-4-15)13-21-9-11-23-12-10-21/h1-8H,9-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFBYPLMJZJZIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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